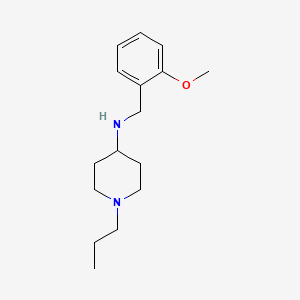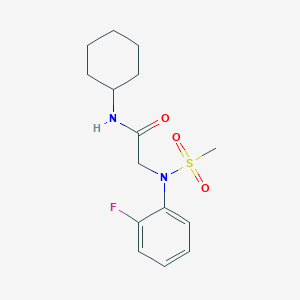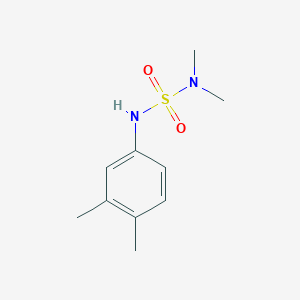![molecular formula C12H15Cl2NO2 B5819188 4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)
4-[2-(2,4-dichlorophenoxy)ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2,4-dichlorophenoxy)ethyl]morpholine, also known as 'DCPEM', is a synthetic compound that belongs to the class of morpholine derivatives. It is a potent bioactive molecule that has been widely used in scientific research for its diverse pharmacological properties.
科学的研究の応用
DCPEM has been used in various scientific studies due to its diverse pharmacological properties. It has been shown to possess anticonvulsant, analgesic, anxiolytic, and anti-inflammatory activities. It has also been reported to have potential therapeutic effects in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
作用機序
The exact mechanism of action of DCPEM is not well understood. However, it has been reported to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. DCPEM has been shown to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
DCPEM has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which leads to a decrease in anxiety and anxiolytic effects. It has also been shown to decrease the release of glutamate, which is involved in the pathogenesis of neurodegenerative diseases. Moreover, DCPEM has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
DCPEM has several advantages for lab experiments. It has a high potency and selectivity for its pharmacological targets, which makes it an ideal tool for studying the GABAergic system. Moreover, it has a well-established synthesis method and has been extensively studied in various scientific studies. However, DCPEM also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which makes it difficult to maintain a stable concentration in vivo. Moreover, it has a low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
DCPEM has shown great potential as a therapeutic agent for various neurological and inflammatory diseases. Future research should focus on elucidating the exact mechanism of action of DCPEM and identifying its potential targets in the brain. Moreover, future studies should also focus on developing more stable and water-soluble analogs of DCPEM, which can be administered in vivo more easily. Additionally, DCPEM can also be used as a tool for studying the GABAergic system, and future research should focus on identifying new targets and pathways within this system.
Conclusion:
In conclusion, DCPEM is a potent bioactive molecule that has been extensively studied for its diverse pharmacological properties. It has shown great potential as a therapeutic agent for various neurological and inflammatory diseases. Although it has some limitations for lab experiments, it has several advantages that make it an ideal tool for studying the GABAergic system. Future research should focus on elucidating its exact mechanism of action and identifying its potential targets in the brain.
合成法
DCPEM can be synthesized by reacting 2,4-dichlorophenol with ethylene oxide in the presence of a base, followed by the reaction of the resulting product with morpholine. The final product is obtained after purification through column chromatography. This synthesis method has been well established and has been used in various scientific studies.
特性
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJCELAIKGZXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5,7-dimethyl-2-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5819109.png)



![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)
![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5819163.png)

![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)
